molecular formula C19H22N2O2S2 B2831995 6-Methyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 854978-37-3

6-Methyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B2831995
CAS RN: 854978-37-3
M. Wt: 374.52
InChI Key: DXUSTCOZIXLYDS-UHFFFAOYSA-N
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Description

The compound “6-Methyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a complex organic molecule that contains several functional groups. It includes a thiophene ring, which is a five-membered ring with four carbon atoms and a sulfur atom . Thiophene derivatives have been found to exhibit a variety of properties and applications, including use in the advancement of organic semiconductors . They also show many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The thiophene ring, in particular, would contribute to the compound’s aromaticity and stability .


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions, particularly those that involve the thiophene ring. For example, they can undergo cyclization reactions to produce substituted thiophenes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the thiophene ring could contribute to its aromaticity and stability .

Scientific Research Applications

Synthesis and Structural Characterization

Thiophene derivatives, such as N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, have been synthesized and characterized to understand their structural properties. X-ray diffraction methods have provided detailed insights into the crystal structure, highlighting intra and intermolecular hydrogen bonds that could influence their reactivity and potential applications in material science and catalysis (Analytical Sciences: X-ray Structure Analysis Online, 2004).

Biological Evaluation for Anti-inflammatory Activities

Compounds structurally related to 6-Methyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide have been explored for their potential anti-inflammatory properties. For example, derivatives of 5-substituted benzo[b]thiophene have shown potent anti-inflammatory activity, suggesting a promising avenue for the development of new anti-inflammatory agents (Monatshefte für Chemie - Chemical Monthly, 2009).

Antimicrobial and Antitumor Evaluations

The exploration of thiophene derivatives has extended to antimicrobial and antitumor activities. Novel synthesis routes have enabled the creation of thiophene-based compounds with significant biological activities. These studies underscore the potential of thiophene derivatives in developing new therapeutic agents with antimicrobial and antitumor properties (Molecules, 2020).

Adenosine A1 Receptor Allosteric Enhancers

Research into the pharmacological applications of thiophene derivatives has identified compounds acting as A1 adenosine receptor allosteric enhancers. This suggests a potential application in the development of drugs targeting the adenosine receptor, contributing to therapeutic strategies for cardiovascular diseases, neurological disorders, and other conditions (Bioorganic & medicinal chemistry, 2006).

Future Directions

Thiophene derivatives are a topic of ongoing research due to their wide range of properties and potential applications. Future research could explore new synthesis methods, applications, and mechanisms of action for these compounds .

properties

IUPAC Name

6-methyl-2-[[2-(4-methylphenyl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S2/c1-11-3-6-13(7-4-11)24-10-16(22)21-19-17(18(20)23)14-8-5-12(2)9-15(14)25-19/h3-4,6-7,12H,5,8-10H2,1-2H3,(H2,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXUSTCOZIXLYDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CSC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

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